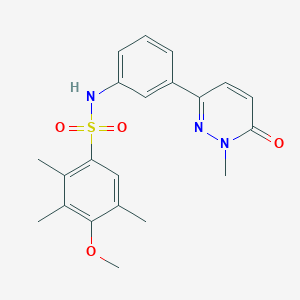

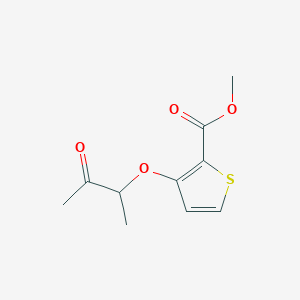

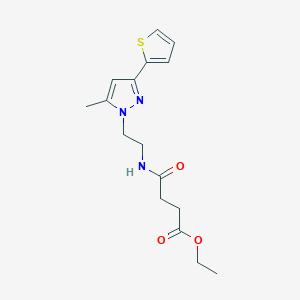

![molecular formula C21H22N4O2S B2524266 N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 904829-82-9](/img/structure/B2524266.png)

N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide” is a compound that has been studied for its potential applications in the field of medicine . It is a complex molecule with a molecular formula of C22H21F3N4O3S .

Synthesis Analysis

The synthesis of this compound or its derivatives involves complex chemical reactions . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis

The molecular structure of “N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide” is characterized by a piperidin-1-ylpyridazin-3-yl group attached to a phenylbenzenesulfonamide moiety .Wissenschaftliche Forschungsanwendungen

Cytochrome P450 Enzyme Inhibition

The compound has been studied in the context of cytochrome P450 (CYP) enzymes, which play a crucial role in drug metabolism. Selective inhibitors of CYP isoforms are important for understanding drug-drug interactions and for the development of safer drugs. The research by Khojasteh et al. (2011) reviews the selectivity of chemical inhibitors for major human hepatic CYP isoforms, emphasizing the importance of such compounds in pharmacokinetics and drug development (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Dipeptidyl Peptidase IV Inhibition

Another application is in the inhibition of dipeptidyl peptidase IV (DPP IV), a target for type 2 diabetes mellitus treatment. Compounds that inhibit DPP IV can enhance the action of incretin hormones, which are important for insulin secretion. The review by Mendieta, Tarragó, and Giralt (2011) covers the structure-activity relationships of DPP IV inhibitors, highlighting the compound's potential in antidiabetic drug development (Mendieta, Tarragó, & Giralt, 2011).

Synthesis of Novel Cyclic Compounds

The compound is also relevant in the synthesis of novel cyclic compounds containing aminobenzenesulfonamide. Research by Kaneda (2020) discusses the development of unique polyheterocyclic compounds and multifunctional agents, indicating the compound's utility in organic synthesis and pharmaceutical development (Kaneda, 2020).

Tuberculosis Treatment Development

In the context of tuberculosis (TB) treatment, derivatives have been studied for their efficacy against Mycobacterium tuberculosis. The development of compounds like Macozinone, which target essential bacterial enzymes, is crucial for advancing TB drug regimens. Makarov and Mikušová (2020) summarize the development of such compounds, pointing to their potential in improving TB treatment (Makarov & Mikušová, 2020).

Anxiolytic-like Activity

The anxiolytic-like activity of piperazine derivatives is another area of interest. Studies by Strub et al. (2016) on novel N-cycloalkyl-N-benzoylpiperazine derivatives show significant potential for the development of anxiolytic drugs without the disadvantages of current treatments (Strub, Sałat, Librowski, Lochyński, Gawel, & Podkowa, 2016).

Zukünftige Richtungen

The future directions for the study of this compound could involve further exploration of its potential applications in medicine, particularly in the treatment of tuberculosis . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and mechanism of action.

Eigenschaften

IUPAC Name |

N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c26-28(27,19-10-3-1-4-11-19)24-18-9-7-8-17(16-18)20-12-13-21(23-22-20)25-14-5-2-6-15-25/h1,3-4,7-13,16,24H,2,5-6,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXXACSZIOLYNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

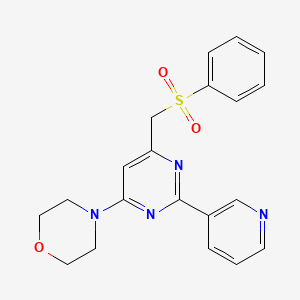

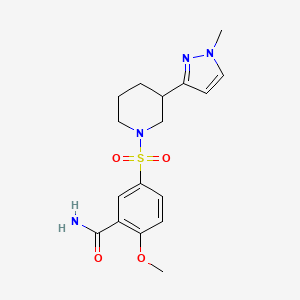

![2-Azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2524185.png)

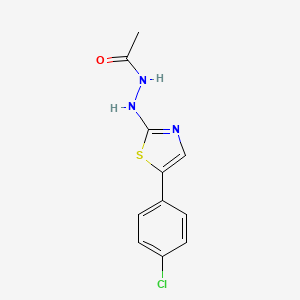

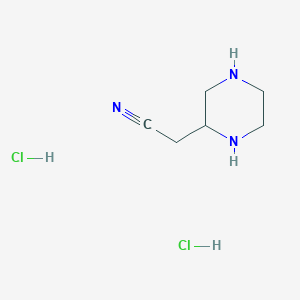

![Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B2524189.png)

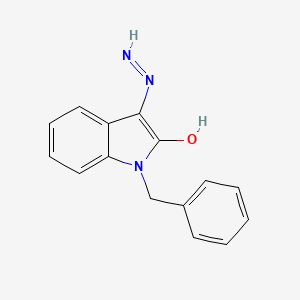

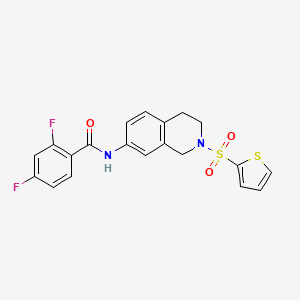

![2-ethyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2524191.png)

![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(2,6-dimethylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2524194.png)